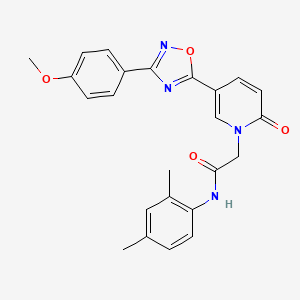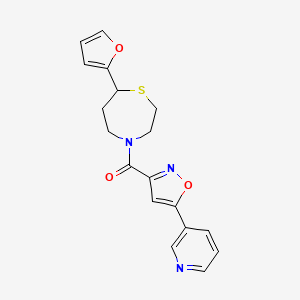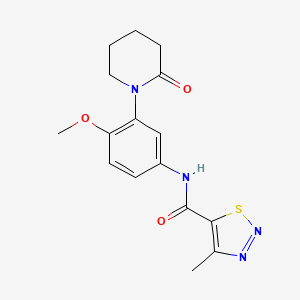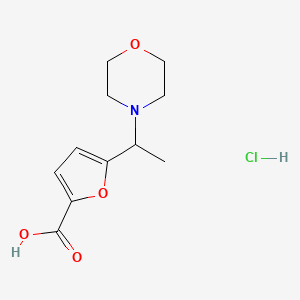
3-(2,4-dimethylthiazol-5-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-dimethylthiazol-5-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide, also known as MTT, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MTT is a yellow-colored compound that is soluble in organic solvents and water. It is widely used in various fields of research, including biochemistry, pharmacology, and cancer research.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Experimental and Theoretical Studies on Functionalization Reactions
Research has explored the functionalization reactions of related pyrazole compounds, providing insights into the synthesis and theoretical understanding of their structures. These studies highlight the methods to obtain carboxamide derivatives through reactions involving acid chloride with aminopyridine, showcasing the versatility of pyrazole compounds in chemical synthesis (Yıldırım, Kandemirli, & Demir, 2005).
Microwave-Assisted Synthesis
The use of microwave irradiation has been reported to facilitate the synthesis of pyrazolopyridines, demonstrating an efficient route to obtain these compounds. This method not only speeds up the reaction process but also may enhance the yield, underlining the potential of microwave-assisted synthesis in creating pyrazole and pyridine derivatives with desired functionalities (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).
Biological Evaluation and Applications
Antimicrobial Activities
Some studies have investigated the antimicrobial properties of pyrazole and pyridine derivatives. These compounds have been evaluated against various bacterial strains, indicating potential applications as antimicrobial agents. The synthesis of new derivatives based on pyrazole and thiazole moieties has led to compounds exhibiting promising activities, which could pave the way for the development of new antibiotics or antimicrobial agents (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).
Antituberculosis Activity
Derivatives of pyrazolopyrimidines have shown significant activity against tuberculosis strains, including multi- and extensive drug-resistant Mycobacterium tuberculosis. This highlights the potential of these compounds in contributing to the treatment of tuberculosis, especially given the challenge of drug resistance (Moraski, Markley, Hipskind, Boshoff, Cho, Franzblau, & Miller, 2011).
Anticancer and Anti-inflammatory Properties
Pyrazolopyrimidines derivatives have also been synthesized and evaluated for their anticancer and anti-inflammatory activities. The structure-activity relationship (SAR) analysis provides insights into the chemical features necessary for biological activity, offering a foundation for the design of more potent compounds for treating cancer and inflammation (Rahmouni et al., 2016).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2,4-dimethylthiazol-5-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide involves the reaction of 2,4-dimethylthiazole, pyridine-2-carbaldehyde, hydrazine hydrate, and 5-chloronicotinic acid to form the final product.", "Starting Materials": [ "2,4-dimethylthiazole", "pyridine-2-carbaldehyde", "hydrazine hydrate", "5-chloronicotinic acid" ], "Reaction": [ "Step 1: React 2,4-dimethylthiazole with pyridine-2-carbaldehyde in the presence of a suitable solvent and a catalyst to form N-(pyridin-2-ylmethyl)-2,4-dimethylthiazole.", "Step 2: React N-(pyridin-2-ylmethyl)-2,4-dimethylthiazole with hydrazine hydrate in the presence of a suitable solvent to form 3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-5-carbohydrazide.", "Step 3: React 3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-5-carbohydrazide with 5-chloronicotinic acid in the presence of a suitable solvent and a catalyst to form 3-(2,4-dimethylthiazol-5-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide." ] } | |
Numéro CAS |
1187634-28-1 |
Nom du produit |
3-(2,4-dimethylthiazol-5-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide |
Formule moléculaire |
C15H15N5OS |
Poids moléculaire |
313.38 |
Nom IUPAC |
5-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H15N5OS/c1-9-14(22-10(2)18-9)12-7-13(20-19-12)15(21)17-8-11-5-3-4-6-16-11/h3-7H,8H2,1-2H3,(H,17,21)(H,19,20) |
Clé InChI |
GWQMASVXKMXPQJ-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=N1)C)C2=CC(=NN2)C(=O)NCC3=CC=CC=N3 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propan-1-one](/img/structure/B2686364.png)


![(2Z)-2-(4-chlorobenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B2686369.png)
![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2686372.png)


![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide](/img/structure/B2686375.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide](/img/structure/B2686378.png)
![(2Z)-2-cyano-2-[5-methyl-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-(2-phenylethyl)ethanamide](/img/structure/B2686381.png)
![6-chloro-N-{[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methyl}pyridine-3-carboxamide](/img/structure/B2686383.png)
![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2686385.png)
